Na⁺/K⁺-ATPase Binding Affinity
In a direct comparison of cardenolide binding to porcine kidney Na⁺/K⁺-ATPase, uzarigenin (the aglycone of Uzarigenin digitaloside) exhibited a dissociation constant (Kd) of 1.05 μM, which was statistically equivalent to desglucouzarin (Kd = 0.98 μM) but demonstrated a 3.8-fold higher affinity than uzarin (Kd = 4.0 μM) and a 15.2-fold higher affinity than 6′-O-(E-4-hydroxycinnamoyl) desglucouzarin (Kd = 16 μM) [1]. This quantitative ranking establishes the uzarigenin core as a high-affinity ligand relative to structurally related cardenolides from the same plant source, Asclepias asperula.
| Evidence Dimension | Na+/K+-ATPase binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.05 μM (uzarigenin aglycone) |
| Comparator Or Baseline | uzarin: Kd = 4.0 μM; desglucouzarin: Kd = 0.98 μM; 6′-O-(E-4-hydroxycinnamoyl) desglucouzarin: Kd = 16 μM |
| Quantified Difference | uzarigenin vs. uzarin: 3.8-fold higher affinity; vs. 6′-O-(E-4-hydroxycinnamoyl) desglucouzarin: 15.2-fold higher affinity |
| Conditions | Porcine kidney Na+/K+-ATPase, equilibrium binding assay (Abbott et al., 1998) |
Why This Matters
This data provides a quantitative benchmark for the binding potential of the uzarigenin core, informing selection when high Na⁺/K⁺-ATPase affinity is required, and establishing a baseline against which glycosylated derivatives like Uzarigenin digitaloside can be evaluated.
- [1] Abbott AJ, Holoubek CG, Martin RA. Inhibition of Na+,K+-ATPase by the cardenolide 6′-O-(E-4-hydroxycinnamoyl) desglucouzarin. Biochem Biophys Res Commun. 1998 Oct 9;251(1):256-9. doi: 10.1006/bbrc.1998.9453. PMID: 9790942. View Source
